Xylotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

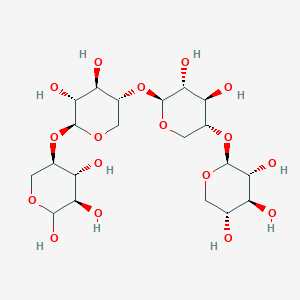

Le Xylotetraose est un tétrasaccharide composé de quatre molécules de D-xylose liées par des liaisons β(1→4) . C’est une poudre cristalline blanche soluble dans l’eau ayant un goût sucré . Le this compound est un type de xylooligosaccharide, dérivé du xylane, un composant majeur de l’hémicellulose que l’on trouve dans les parois cellulaires des plantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Xylotetraose peut être synthétisé par hydrolyse enzymatique du xylane à l’aide de xylanases spécifiques. Ces enzymes clivent la chaîne principale du xylane pour produire des xylooligosaccharides, dont le this compound . Le processus d’hydrolyse implique généralement l’utilisation de xylanases microbiennes, qui sont très spécifiques et ne produisent pas de sous-produits indésirables .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’utilisation de matières premières lignocellulosiques, qui sont abondantes et rentables . Le processus comprend des méthodes de prétraitement telles que l’autohydrolyse à l’eau chaude ou à la vapeur, suivie d’une hydrolyse enzymatique . L’hydrolyse acide est également une méthode largement utilisée en raison de son efficacité et de sa reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions : Le Xylotetraose subit principalement des réactions d’hydrolyse. Il peut être hydrolysé par les xylanases pour produire des xylooligosaccharides plus petits et du xylose .

Réactifs et conditions courants : L’hydrolyse du this compound est généralement réalisée à l’aide d’enzymes xylanase dans des conditions douces, telles qu’un pH neutre et des températures modérées .

Principaux produits : Les principaux produits de l’hydrolyse du this compound sont des xylooligosaccharides plus petits, tels que le xylobiose et le xylotriose, et des monosaccharides tels que le xylose .

4. Applications de la recherche scientifique

Le this compound a diverses applications dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la microbiologie. Il est utilisé comme substrat pour les dosages enzymatiques afin d’étudier l’activité des xylanases et d’autres glycoside hydrolases . En outre, le this compound est utilisé dans l’étude du microbiote intestinal, car il sert de prébiotique qui favorise la croissance des bactéries bénéfiques . Il est également utilisé dans le développement d’aliments fonctionnels et de compléments alimentaires en raison de ses bienfaits pour la santé .

Applications De Recherche Scientifique

Biochemical Research

Xylotetraose serves as an important substrate in biochemical assays and enzyme studies. It is utilized to investigate the activity of xylanases, enzymes that hydrolyze xylan into xylo-oligosaccharides. For instance, research has shown that specific xylanases from fungi such as Paecilomyces variotii demonstrate high efficiency in hydrolyzing this compound, leading to the production of xylose and other oligosaccharides . The kinetic parameters of these enzymes can be assessed using this compound as a substrate, providing insights into their catalytic mechanisms and potential industrial applications.

Food Industry

In the food sector, this compound is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect contributes to improved gut health and digestion . Additionally, xylo-oligosaccharides including this compound are used as sugar substitutes due to their low caloric content and ability to enhance the texture and flavor of food products without contributing to high glycemic responses .

Pharmaceutical Applications

This compound has demonstrated potential in pharmaceutical applications due to its immunomodulatory effects. Studies indicate that xylo-oligosaccharides can modulate immune responses and exhibit anticancer properties by affecting cytokine production in immune cells . The compound has also been explored for its antioxidant activity, which may provide benefits in managing oxidative stress-related diseases . Furthermore, its role in enhancing the bioavailability of certain drugs is under investigation.

Environmental Sustainability

In biorefinery processes, this compound plays a crucial role in converting lignocellulosic biomass into valuable products. The enzymatic hydrolysis of hemicellulose yields xylo-oligosaccharides like this compound, which can be further fermented into biofuels such as bioethanol . The production of this compound from agricultural waste not only contributes to waste management but also supports sustainable energy solutions.

Table: Summary of Key Studies on this compound Applications

Mécanisme D'action

Le Xylotetraose exerce ses effets principalement par son interaction avec des enzymes spécifiques et le microbiote intestinal. Il induit la production d’enzymes dégradant le xylane, telles que l’endo-β-1,4-xylanase et la β-xylosidase, en agissant comme substrat . Ces enzymes hydrolysent le this compound en oligosaccharides et en monosaccharides plus petits, qui peuvent être utilisés par les bactéries intestinales . L’interaction entre le this compound et le microbiote intestinal conduit à la production d’acides gras à chaîne courte, qui ont divers bienfaits pour la santé .

Composés similaires :

- Xylobiose : Un disaccharide composé de deux molécules de D-xylose.

- Xylotriose : Un trisaccharide composé de trois molécules de D-xylose.

- Xylohexaose : Un hexasaccharide composé de six molécules de D-xylose .

Unicité : Le this compound est unique en raison de son degré de polymérisation spécifique, ce qui en fait un inducteur efficace de l’endoxylanase par rapport à d’autres xylooligosaccharides . Sa capacité à promouvoir la croissance de bactéries intestinales bénéfiques et son utilisation comme substrat dans les dosages enzymatiques mettent en évidence ses propriétés distinctes .

Comparaison Avec Des Composés Similaires

- Xylobiose: A disaccharide composed of two D-xylose molecules.

- Xylotriose: A trisaccharide composed of three D-xylose molecules.

- Xylohexaose: A hexasaccharide composed of six D-xylose molecules .

Uniqueness: Xylotetraose is unique due to its specific degree of polymerization, which makes it an effective inducer of endoxylanase compared to other xylooligosaccharides . Its ability to promote the growth of beneficial gut bacteria and its use as a substrate in enzyme assays further highlight its distinct properties .

Activité Biologique

Xylotetraose, a xylooligosaccharide composed of four xylose units, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article synthesizes various research findings on the biological activity of this compound, highlighting its immunomodulatory, antitumor, and enzymatic properties.

Overview of this compound

This compound is derived from the hydrolysis of xylan, a major component of plant cell walls. It can be produced through enzymatic processes involving glycosidases and is recognized for its prebiotic effects, which promote beneficial gut microbiota. The structure of this compound allows it to interact with various biological systems, leading to diverse health benefits.

1. Immunomodulatory Effects

Recent studies have demonstrated that xylooligosaccharides, including this compound, exhibit significant immunomodulatory properties. They can modulate the immune response by influencing cytokine production. For instance, this compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This suggests a potential role in managing inflammatory diseases.

2. Antitumor Activity

This compound has exhibited promising antitumor effects in vitro. Research indicates that it can induce cytotoxicity in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the disruption of mitochondrial function and lysosomal integrity, leading to increased apoptosis in tumor cells . A notable study reported that this compound treatment resulted in a half-maximal inhibitory concentration (IC50) indicating effective tumor-specific cytotoxicity .

Table 1: Cytotoxicity of this compound on Tumor Cell Lines

| Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 0.25 | 3.5 |

| HT-29 (Colorectal) | 0.30 | 3.0 |

| Caco-2 (Colorectal) | 0.28 | 3.2 |

3. Antioxidant Properties

This compound also demonstrates antioxidant activity by scavenging free radicals and enhancing the antioxidant capacity of cells. Studies have shown that it can reduce oxidative stress markers in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

Enzymatic Activity

The enzymatic breakdown of xylan into xylooligosaccharides, including this compound, is facilitated by specific enzymes such as xylanases. For example, Thermothelomyces myriococcoides xylooligosaccharide dehydrogenase (TmXdhA) shows high catalytic efficiency towards this compound, highlighting its potential for industrial applications in bioconversion processes .

Table 2: Enzymatic Kinetics of TmXdhA on Xylooligosaccharides

| Substrate | K_m (mM) | k_cat (s^-1) | k_cat/K_m (s^-1·mM^-1) |

|---|---|---|---|

| This compound | 0.13 | 25.0 | 187.7 |

| Xylobiose | 0.16 | 17.5 | 108.9 |

Case Studies

In a study involving Sprague-Dawley rats treated with carcinogens, dietary supplementation with xylooligosaccharides significantly reduced the formation of precancerous lesions in the colon . This finding underscores the potential application of this compound as a dietary supplement for cancer prevention.

Another case study demonstrated that this compound could enhance gut health by promoting beneficial bacteria such as Bifidobacterium and Lactobacillus, which are crucial for maintaining intestinal homeostasis and preventing gastrointestinal disorders .

Propriétés

Formule moléculaire |

C20H34O17 |

|---|---|

Poids moléculaire |

546.5 g/mol |

Nom IUPAC |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1 |

Clé InChI |

KPTPSLHFVHXOBZ-BIKCPUHGSA-N |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.